molecular formula C10H12N6 B8767708 4-o-Tolylazo-1H-pyrazole-3,5-diamine

4-o-Tolylazo-1H-pyrazole-3,5-diamine

Cat. No.: B8767708
M. Wt: 216.24 g/mol
InChI Key: BHSCLHDQTNDXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-o-Tolylazo-1H-pyrazole-3,5-diamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 4-arylazo-3,5-diamino-1H-pyrazoles, a scaffold identified as a versatile pharmacophore with multiple biological activities. This compound and its structural analogs have been investigated as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription. Specifically, related compounds have demonstrated competitive ATP-antagonism against CDK2 and CDK9, leading to decreased phosphorylation of RNA polymerase II, inhibition of mRNA synthesis, and induction of p53 in cancer cell lines, highlighting its value in oncological research . The core pyrazole structure is recognized as a privileged scaffold in drug discovery . Furthermore, recent research has identified 4-arylazo-3,5-diamino-1H-pyrazoles as a novel class of anti-biofilm agents. These compounds can reduce intracellular levels of the key bacterial second messenger cyclic di-GMP (c-di-GMP) by stimulating the activity of phosphodiesterase (PDE) enzymes in bacteria like Pseudomonas aeruginosa . This mechanism disrupts biofilm formation, a major contributor to antibiotic resistance in chronic infections, positioning this class of molecules as promising tools for studying biofilm-associated infections and developing novel anti-biofilm strategies . Intended Research Applications: • Biochemical research as a kinase inhibitor (e.g., CDK2, CDK9) • Microbiology studies targeting bacterial biofilm formation and dispersal • Medicinal chemistry for the synthesis and structure-activity relationship (SAR) exploration of novel therapeutics Handling and Usage: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

4-[(2-methylphenyl)diazenyl]-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C10H12N6/c1-6-4-2-3-5-7(6)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16)

InChI Key

BHSCLHDQTNDXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(NN=C2N)N

solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The electron-withdrawing nitro group (–NO₂) enhances thermal stability but reduces solubility in polar solvents compared to the electron-neutral arylazo groups .
  • Biological Activity : Arylazo derivatives (e.g., phenylazo, o-tolylazo) demonstrate superior anti-TB activity over heterocyclic substituents (e.g., benzo[d]thiazole), likely due to enhanced hydrophobic interactions with bacterial enzyme active sites .

Preparation Methods

Step 1: Diazotization of ο-Toluidine

ο-Toluidine undergoes diazotization in hydrochloric acid (HCl) at 0–5°C with sodium nitrite (NaNO₂) to form the unstable diazonium chloride intermediate. Critical parameters include:

  • Temperature control : Maintaining 0°C prevents premature decomposition.

  • Acid concentration : Excess HCl (2–3 equiv.) ensures protonation of the amine and stabilizes the diazonium ion.

  • Reaction time : Completion within 30 minutes minimizes side reactions.

The diazonium salt is typically quenched with malonate derivatives (e.g., diethyl malonate) in alkaline conditions to form an N-arylcarbonohydrazonoyl dicyanide intermediate.

Step 2: Cyclization with Hydrazine

The malonate intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C) to form the pyrazole ring. Key observations:

  • Tautomerism : The product exists as a hybrid of azo and hydrazone tautomers, influencing electronic properties.

  • Substituent effects : ο-Tolyl’s steric bulk necessitates extended reaction times (8–12 hr) compared to unsubstituted analogues.

  • Yield optimization : Yields range from 65–78% for ο-tolyl derivatives, with purity >95% after recrystallization.

ParameterBatch ProcessFlow Process
Temperature controlManual ice bathsPrecise Peltier modules
Reaction time30 minutes2 minutes residence
Byproduct formation8–12%<2%

This modification reduces thermal runaway risks and improves reproducibility.

Hazard Mitigation

Active compound E (4-ο-tolylazo-1H-pyrazole-3,5-diamine) underwent OSHA-compliant safety testing:

  • Dust explosivity : Minimum ignition energy = 9 mJ (Category St-1).

  • Thermal stability : Decomposition onset at 210°C, requiring storage below 25°C.

Alternative Synthetic Strategies

While less common, these methods provide context for functional group compatibility:

Suzuki-Miyaura Coupling (Non-Azo Analogues)

4-Bromo-3,5-dinitro-1H-pyrazole couples with boronic acids under palladium catalysis, followed by nitro reduction. Though unsuitable for azo groups, this highlights pyrazole’s versatility:

4-Bromo-3,5-dinitropyrazole+ArB(OH)2Pd/XPhos4-Ar-3,5-dinitropyrazoleFe/NH2NH24-Ar-3,5-diaminopyrazole\text{4-Bromo-3,5-dinitropyrazole} + \text{ArB(OH)}2 \xrightarrow{\text{Pd/XPhos}} \text{4-Ar-3,5-dinitropyrazole} \xrightarrow{\text{Fe/NH}2\text{NH}_2} \text{4-Ar-3,5-diaminopyrazole}

Tautomer-Directed Functionalization

N1-alkylation or acylation of 3,5-diaminopyrazole precursors alters reactivity but diminishes biofilm-inhibiting activity:

  • Acetylation : C3/C5 amino groups lose hydrogen-bonding capacity, reducing efficacy by >90%.

  • N1-modification : Styryl or heteroaryl substituents require hydrazide cyclization at 50°C.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Aromatic protons of ο-tolyl appear as multiplet (δ 7.2–7.4 ppm), with pyrazole NH₂ signals at δ 5.8–6.2.

  • HPLC-MS : [M+H]⁺ = 246.1 m/z, retention time = 4.3 min (C18 column, 0.1% formic acid).

  • IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm structure.

Challenges and Limitations

  • Solubility : Hydrophobic ο-tolyl groups necessitate DMSO or DMA as solvents, complicating purification.

  • Regioselectivity : Competing C4 vs. C5 azo coupling in unsymmetrical precursors requires directing groups.

  • Oxidative degradation : Prolonged storage in light causes azo bond cleavage, necessitating amber glass vials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-o-Tolylazo-1H-pyrazole-3,5-diamine, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The compound is typically synthesized via diazo coupling reactions, where an aryl diazonium salt reacts with a pyrazole precursor. For example, analogous syntheses involve reacting hydroxylamine derivatives with arylhydrazononitriles under reflux conditions in ethanol . Key analytical techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3428 cm⁻¹ and azo bonds at ~1620 cm⁻¹) .
  • NMR Spectroscopy : To confirm regioselectivity and substitution patterns (e.g., singlet peaks for amino groups at δ6.1 ppm and aromatic protons at δ7.2–7.8 ppm) .
  • Elemental Analysis : To validate purity (e.g., matching calculated vs. observed C, H, N percentages) .

Q. How is this compound characterized using spectroscopic methods, and what key spectral markers distinguish it from related derivatives?

  • Methodological Answer : Differentiation from analogs like 4-arylazo-isoxazoles or pyrazole-carboxylates relies on specific spectral features:

  • UV-Vis Spectroscopy : Azo chromophores exhibit strong absorbance in the visible range (~400–500 nm), with shifts dependent on substituent electronic effects .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 308.34 for methoxy-substituted analogs) confirm molecular weight .
  • XRD Analysis : Crystallographic data (where available) provide unambiguous structural confirmation, as seen in pyrazole dicarboxylate derivatives .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis conditions of 4-o-Tolylazo-1H-pyrazole-3,5-diamine, considering variables like temperature and catalyst concentration?

  • Methodological Answer : Factorial design enables systematic exploration of variables:

  • Variable Selection : Key factors include reaction temperature (e.g., 60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., acetic acid vs. sodium carbonate) .
  • Response Metrics : Yield, purity, and reaction time are optimized using ANOVA to identify significant interactions. For example, higher temperatures may accelerate azo bond formation but risk side reactions .
  • Case Study : In analogous syntheses, optimizing hydroxylamine concentration and reflux time improved yields from 70% to 92% .

Q. What methodologies resolve contradictions in spectral data interpretation for azo-linked pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Comparative Analysis : Cross-referencing IR and NMR data with computational simulations (e.g., DFT for predicting vibrational modes) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize specific tautomers, simplifying spectral interpretation .
  • Isolation of Intermediates : Trapping transient species (e.g., hydrazone intermediates) clarifies reaction pathways .

Q. What in vitro assays are appropriate for assessing the bioactivity of this compound, and how are results contextualized within existing pharmacological frameworks?

  • Methodological Answer : Bioactivity evaluation involves:

  • Cytotoxicity Assays : MTT assays to measure cell viability (e.g., IC₅₀ values against cancer cell lines) .
  • Oxidative Stress Profiling : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays quantify pro-oxidant/antioxidant balance .
  • Mechanistic Studies : Linking bioactivity to structural features (e.g., azo group redox activity or pyrazole ring hydrogen bonding) .

Methodological Considerations

  • Theoretical Frameworks : Align synthesis and bioactivity studies with concepts like Hammett substituent constants (electronic effects) or QSAR models .
  • Stability and Storage : Store the compound at –20°C under inert gas to prevent azo bond degradation, as suggested for related derivatives .

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